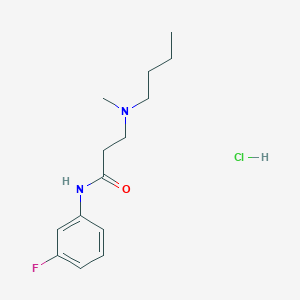
N~3~-butyl-N~1~-(3-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride
Overview
Description
N~3~-butyl-N~1~-(3-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BFM-500 and is a member of the beta-alanine amide family of compounds.
Mechanism of Action
Studies: More studies are needed to understand the precise mechanism of action of BFM-500 on specific receptors.
3. Drug Delivery Systems: Research is needed to develop effective drug delivery systems for BFM-500 to improve its therapeutic potential.
Conclusion:
N~3~-butyl-N~1~-(3-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a synthetic compound that has potential therapeutic applications in pain management, cancer treatment, and neurological disorders. Further research is needed to determine its safety and efficacy in humans and to develop effective drug delivery systems.
Advantages and Limitations for Lab Experiments
The advantages of using N~3~-butyl-N~1~-(3-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride in lab experiments include its specificity for certain receptors and its potential therapeutic applications. The limitations include the need for further research to determine its safety and efficacy in humans.
Future Directions
For research on N~3~-butyl-N~1~-(3-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride include:
1. Clinical Trials: Further research is needed to determine the safety and efficacy of BFM-500 in humans.
2.
Scientific Research Applications
N~3~-butyl-N~1~-(3-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been studied extensively for its potential therapeutic applications. Some of the research areas include:
1. Pain Management: BFM-500 has been shown to have analgesic properties in animal studies. It acts on the mu-opioid receptor and can reduce pain without producing the side effects associated with traditional opioid analgesics.
2. Cancer Treatment: BFM-500 has been shown to inhibit the growth of cancer cells in vitro. It acts on the GPR56 receptor and can induce apoptosis in cancer cells.
3. Neurological Disorders: BFM-500 has been shown to have neuroprotective properties in animal studies. It can reduce the damage caused by ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O.ClH/c1-3-4-9-17(2)10-8-14(18)16-13-7-5-6-12(15)11-13;/h5-7,11H,3-4,8-10H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCWDUGOWZJJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC=C1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-1-yl)ethyl]-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3943674.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943678.png)



![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B3943702.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943708.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)
![2,2'-[thiobis(methylene)]di(3-furoic acid)](/img/structure/B3943738.png)


![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)

![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)